PB118

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C18H19FN2O2 |

|---|---|

Poids moléculaire |

314.4 g/mol |

Nom IUPAC |

3-fluoro-N-hydroxy-4-(2,3,4,5-tetrahydro-1-benzazepin-1-ylmethyl)benzamide |

InChI |

InChI=1S/C18H19FN2O2/c19-16-11-14(18(22)20-23)8-9-15(16)12-21-10-4-3-6-13-5-1-2-7-17(13)21/h1-2,5,7-9,11,23H,3-4,6,10,12H2,(H,20,22) |

Clé InChI |

IHKNQKNVCUJTTM-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C2=CC=CC=C2C1)CC3=C(C=C(C=C3)C(=O)NO)F |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of PB118, a Selective HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PB118 is a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) currently under preclinical investigation as a potential therapeutic agent for Alzheimer's disease (AD). This document provides a comprehensive technical overview of the core mechanism of action of this compound, detailing its effects on key pathological hallmarks of AD. The primary mechanism of this compound involves the specific inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This action restores microtubule stability, enhances the phagocytic activity of microglia, and reduces the levels of pathogenic phosphorylated tau. This guide synthesizes the available quantitative data, presents detailed experimental methodologies, and provides visual representations of the key pathways and experimental workflows.

Core Mechanism of Action: HDAC6 Inhibition and α-Tubulin Hyperacetylation

The principal mechanism of action of this compound is its highly selective inhibition of HDAC6, a class IIb histone deacetylase that primarily localizes to the cytoplasm. Unlike other HDACs that predominantly target histones, HDAC6's main substrates include non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).

By inhibiting HDAC6, this compound prevents the removal of acetyl groups from α-tubulin, a key component of microtubules. This leads to an increase in the levels of acetylated α-tubulin, which is associated with enhanced microtubule stability and improved intracellular transport. In the context of Alzheimer's disease, where microtubule destabilization is a known pathological feature, the action of this compound is thought to be neuroprotective.[1]

Signaling Pathway of this compound Action

Caption: Signaling Pathway of this compound Action.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro HDAC Inhibition

| Compound | Target | IC50 (nM) | Selectivity vs. HDAC1 | Reference |

| This compound | HDAC6 | 5.6 | >1000-fold | [1] |

| This compound | HDAC1 | 7820 | - | [1] |

Table 2: Cellular Effects of this compound

| Experiment | Cell Line | This compound Concentration | Observed Effect | Reference |

| Aβ42 Phagocytosis | BV2 microglia | 500 nM | Significant increase in Aβ42 uptake | [1] |

| Tubulin Acetylation | BV2 microglia | 500 nM, 1 µM | Dose-dependent increase in acetylated α-tubulin | [1] |

| Tau Phosphorylation | 3D-AD human neural culture | 500 nM, 1 µM | Significant reduction in p-tau levels | [2] |

| Aβ42 Generation | 3D-AD human neural culture | 500 nM, 1 µM | Significant reduction in Aβ42 generation | [2] |

Table 3: Preclinical Pharmacokinetics of this compound

| Parameter | Species | Value | Reference |

| Brain/Plasma Ratio (1 h) | Mouse | 16 | [3] |

| Metabolic Stability (t½ in human liver microsomes) | Human | 67.9 min | [3] |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro HDAC Inhibition Assay

This assay quantifies the enzymatic activity of HDAC6 in the presence of this compound to determine its IC50 value.

-

Reagents: Recombinant human HDAC6 and HDAC1 enzymes, fluorogenic HDAC substrate, assay buffer, this compound.

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme to each well.

-

Add the diluted this compound to the respective wells and incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding a developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Aβ42 Phagocytosis Assay in Microglia

This assay measures the effect of this compound on the ability of microglial cells to engulf amyloid-beta peptides.

-

Cell Line: Murine microglial BV2 cells.

-

Reagents: Fluorescently labeled Aβ42 peptides, this compound (500 nM), cell culture medium, paraformaldehyde (PFA), DAPI stain.

-

Procedure:

-

Plate BV2 cells in a multi-well plate and allow them to adhere.

-

Treat the cells with this compound (500 nM) or vehicle control for 24 hours.

-

Add fluorescently labeled Aβ42 peptides to the cell culture medium and incubate for 3 hours.

-

Wash the cells with cold PBS to remove non-internalized Aβ42.

-

Fix the cells with 4% PFA.

-

Stain the cell nuclei with DAPI.

-

Visualize and quantify the internalized fluorescent Aβ42 using fluorescence microscopy or a high-content imaging system.

-

The phagocytic activity is determined by the intensity of the fluorescent signal within the cells.

-

Western Blot for Acetylated α-Tubulin and Phospho-Tau

This protocol is used to quantify the levels of acetylated α-tubulin and phosphorylated tau in cell lysates after treatment with this compound.

-

Cell Lines: BV2 microglia and 3D-AD human neural culture.

-

Reagents: this compound (500 nM and 1 µM), lysis buffer, primary antibodies (anti-acetylated-α-tubulin, anti-α-tubulin, anti-p-tau, anti-total-tau, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound or vehicle control for the desired time.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the signal of the protein of interest to the appropriate loading control (e.g., α-tubulin for acetylated α-tubulin, total tau for p-tau, or β-actin for total protein levels).

-

Mandatory Visualizations

Experimental Workflow for Assessing this compound Mechanism of Action

Caption: Experimental Workflow for this compound MoA.

Conclusion

This compound is a highly selective and potent HDAC6 inhibitor that demonstrates a multi-faceted mechanism of action with therapeutic potential for Alzheimer's disease. By increasing α-tubulin acetylation, this compound enhances microtubule stability, which in turn promotes the clearance of amyloid-beta plaques by microglia and reduces the levels of pathological phospho-tau. The preclinical data gathered to date provides a strong rationale for the continued development of this compound as a novel disease-modifying therapy for Alzheimer's disease. Further in vivo studies are warranted to confirm these promising in vitro and ex vivo findings.

References

- 1. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]

- 2. Editorial: Current chemical approaches in combating neuroinflammation in Alzheimer's disease (AD) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of PB118: A Selective HDAC6 Inhibitor for Alzheimer's Disease

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the biological activity of PB118, a potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). Primarily investigated for its therapeutic potential in Alzheimer's disease (AD), this compound exhibits a multi-modal mechanism of action targeting key pathological features of the disease. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism, quantitative efficacy, and the experimental protocols used for its evaluation.

Core Biological Activity: Potent and Selective HDAC6 Inhibition

This compound is a potent inhibitor of HDAC6 with an IC50 of 5.6 nM.[1] It demonstrates remarkable selectivity for HDAC6, being over 1000 times more selective for HDAC6 than for HDAC1, another member of the histone deacetylase family.[1][2] This high selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Inhibition Data

The inhibitory activity of this compound against HDAC6 has been quantitatively assessed through enzymatic assays. The following table summarizes the key potency and selectivity data.

| Target Enzyme | IC50 Value | Selectivity vs. HDAC1 | Reference |

| HDAC6 | 5.6 nM | >1000-fold | [1] |

| HDAC1 | >5.6 µM | - | [1][2] |

Mechanism of Action in Alzheimer's Disease

This compound exerts its therapeutic effects in the context of Alzheimer's disease through a multi-faceted approach, addressing amyloid pathology, tauopathy, and neuroinflammation.[3][4] The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates, most notably α-tubulin, which in turn influences various cellular processes implicated in AD pathogenesis.

Signaling Pathway of this compound in Attenuating AD Pathology

The following diagram illustrates the proposed signaling pathway through which this compound mitigates Alzheimer's disease pathology.

Caption: Mechanism of action of this compound in Alzheimer's disease.

Key Experimental Findings and Protocols

Enhancement of Microglial Phagocytosis of Aβ42

This compound has been shown to significantly increase the phagocytosis of aggregation-prone Aβ42 protein by microglia.[1][3] This process is crucial for clearing amyloid plaques, a hallmark of Alzheimer's disease.

Caption: Workflow for assessing microglial phagocytosis of Aβ42.

-

Cell Culture: BV2 microglial cells are seeded in a suitable culture plate (e.g., 24-well plate) and allowed to adhere overnight.

-

Treatment: Cells are treated with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period.

-

Aβ42 Preparation: Fluorescently labeled Aβ42 peptides are reconstituted in DMSO and then diluted in culture medium to the desired final concentration (e.g., 500 nM). The solution is incubated at 37°C for at least one hour to promote aggregation.[3]

-

Phagocytosis: The culture medium is replaced with the Aβ42-containing medium, and the cells are incubated at 37°C for 1-2 hours to allow for phagocytosis.

-

Washing: The cells are washed extensively with ice-cold PBS to remove any non-phagocytosed Aβ42.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, permeabilized, and then stained with an antibody against a microglial marker (e.g., Iba1) and a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis: The cells are imaged using a fluorescence microscope. The amount of phagocytosed Aβ42 is quantified by measuring the intracellular fluorescence intensity per cell using image analysis software.

Increase in α-tubulin Acetylation

A direct consequence of HDAC6 inhibition by this compound is the increase in the acetylation of its primary substrate, α-tubulin.[1] This post-translational modification is associated with increased microtubule stability.

-

Cell Lysis: Cells treated with this compound or vehicle are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for acetylated α-tubulin. A primary antibody against total α-tubulin or a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of acetylated α-tubulin are normalized to the loading control.

Reduction of Pro-inflammatory Cytokines

This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-12p70, and KC/GRO (CXCL1), which are implicated in the neuroinflammatory processes of Alzheimer's disease.[1]

-

Cell Culture and Stimulation: BV2 microglial cells are cultured and then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS; e.g., 10 ng/mL), in the presence or absence of this compound (e.g., 500 nM, 1000 nM) for 24 hours.[1]

-

Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

-

Cytokine Measurement: The concentrations of various cytokines (e.g., IL-6, IL-12p70, KC/GRO) in the supernatant are measured using a multiplex immunoassay, such as a Meso Scale Discovery (MSD) multi-array technology or a bead-based immunoassay (e.g., Luminex).[1]

-

Data Analysis: The cytokine concentrations in the this compound-treated samples are compared to those in the LPS-only treated samples to determine the extent of cytokine reduction.

Reduction of p-tau and Aβ42 in a 3D Human Neural Culture Model

In a more physiologically relevant 3D human neural culture model of Alzheimer's disease, this compound has been demonstrated to significantly reduce the levels of phosphorylated tau (p-tau) and the generation of Aβ42.[1][3]

-

3D Cell Culture: Human neural progenitor cells are differentiated in a 3D matrix for several weeks to form a neural culture that recapitulates key aspects of AD pathology.[5]

-

This compound Treatment: The 3D cultures are treated with this compound or a vehicle control for a specified duration.

-

Sample Collection: At the end of the treatment period, both the culture medium and the 3D gel with embedded cells are collected.

-

Protein Extraction: Proteins are extracted from the 3D gel using a strong denaturing buffer, such as 5 M guanidine hydrochloride.[5]

-

Aβ42 and p-tau Measurement: The levels of Aβ42 in the culture medium and cell extracts, and p-tau (e.g., p-tau181) in the cell extracts, are quantified using sensitive immunoassays, such as ELISA or MSD assays.[5][6]

-

Data Normalization and Analysis: The levels of p-tau can be normalized to total tau or a neuronal marker. The Aβ42 and p-tau levels in the this compound-treated cultures are compared to the vehicle-treated controls.

Summary of Quantitative Biological Activity of this compound

| Biological Activity | Cell/System Used | Key Quantitative Finding | Reference |

| HDAC6 Inhibition | Enzymatic Assay | IC50 = 5.6 nM | [1] |

| Selectivity | Enzymatic Assay | >1000-fold selective for HDAC6 over HDAC1 | [1][2] |

| Increase in Aβ42 Phagocytosis | BV2 Microglia | Significant increase in Aβ42 uptake | [1][3] |

| Increase in α-tubulin Acetylation | BV2 Microglia | Significant increase in acetylated α-tubulin levels | [1][3] |

| Reduction of Pro-inflammatory Cytokines | LPS-stimulated BV2 Microglia | Significant reduction of IL-6, IL-12p70, and KC/GRO (CXCL1) | [1] |

| Reduction of p-tau and Aβ42 | 3D Human Neural Culture Model of AD | Significant reduction in p-tau levels and Aβ42 generation | [1][3] |

Conclusion

This compound is a potent and highly selective HDAC6 inhibitor with a compelling multi-target biological profile for the treatment of Alzheimer's disease. Its ability to enhance the clearance of amyloid-β, stabilize microtubules, reduce neuroinflammation, and decrease both amyloid and tau pathology in relevant preclinical models underscores its significant therapeutic potential. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other novel HDAC6 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amyloid-β42/40 ratio drives tau pathology in 3D human neural cell culture models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CSF p-tau/β-amyloid 42 ratio correlates with brain structure and fibrillary β-amyloid deposition in cognitively unimpaired individuals at the earliest stages of pre-clinical Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Profile of PB118: A Technical Guide to a Potent HDAC6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of PB118, a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6). The information presented herein is curated from publicly available research, offering a valuable resource for those investigating the therapeutic potential of selective HDAC inhibition.

Core Data: this compound's Selectivity Across HDAC Isoforms

This compound has demonstrated remarkable selectivity for HDAC6 over other HDAC isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of HDAC enzymes. This quantitative data highlights the compound's specific targeting of HDAC6.

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| Class I | ||

| HDAC1 | >5000 | >893x |

| HDAC2 | >5000 | >893x |

| HDAC3 | >5000 | >893x |

| HDAC8 | >5000 | >893x |

| Class IIa | ||

| HDAC4 | >5000 | >893x |

| HDAC5 | >5000 | >893x |

| HDAC7 | >5000 | >893x |

| HDAC9 | >5000 | >893x |

| Class IIb | ||

| HDAC6 | 5.6 | 1x |

| HDAC10 | >5000 | >893x |

| Class IV | ||

| HDAC11 | >5000 | >893x |

Data is based on in vitro enzymatic assays. The selectivity is calculated as the ratio of the IC50 for the specific HDAC isoform to the IC50 for HDAC6.

Experimental Protocols

The determination of this compound's HDAC selectivity involves rigorous biochemical and cellular assays. The following are detailed methodologies representative of those used in the characterization of such inhibitors.

In Vitro HDAC Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of purified recombinant HDAC enzymes.

-

Reagents and Materials :

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT2, BPS Bioscience)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing Trichostatin A and a trypsin-like protease)

-

This compound (or other test compounds) serially diluted in DMSO

-

96-well black microplates

-

-

Procedure :

-

Recombinant HDAC enzymes are diluted in Assay Buffer to the desired concentration.

-

Serial dilutions of this compound are prepared in DMSO and then diluted in Assay Buffer.

-

In a 96-well plate, 25 µL of the diluted enzyme is added to each well.

-

25 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) is added to the wells and pre-incubated for 15 minutes at 37°C.

-

The reaction is initiated by adding 50 µL of the fluorogenic HDAC substrate to each well.

-

The plate is incubated for 60 minutes at 37°C.

-

The reaction is stopped, and the fluorescent signal is generated by adding 50 µL of the developer solution to each well.

-

The plate is incubated for an additional 15 minutes at room temperature.

-

Fluorescence is measured using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis :

-

The percentage of inhibition is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit HDAC6 activity within a cellular context by measuring the acetylation of its primary cytosolic substrate, α-tubulin.

-

Reagents and Materials :

-

Cell line (e.g., HeLa, SH-SY5Y)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

-

Procedure :

-

Cells are seeded in culture plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Cells are harvested and lysed in Lysis Buffer.

-

Protein concentration in the lysates is determined using the BCA assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is blocked with Blocking Buffer for 1 hour at room temperature.

-

The membrane is incubated with the primary antibodies overnight at 4°C.

-

The membrane is washed and then incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

After further washing, the protein bands are visualized using an ECL substrate and an imaging system.

-

-

Data Analysis :

-

The intensity of the protein bands is quantified using densitometry software (e.g., ImageJ).

-

The level of acetylated α-tubulin is normalized to the total α-tubulin level for each sample.

-

Visualizing the Core Concepts

To further elucidate the experimental processes and the biological context of this compound's action, the following diagrams are provided.

In-Depth Technical Guide: Chemical Structure and Synthesis of PB118

For Researchers, Scientists, and Drug Development Professionals

Abstract

PB118 is a novel, potent, and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant potential in preclinical models of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its inhibitory activity and effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, neuropharmacology, and drug development who are interested in the therapeutic potential of HDAC6 inhibition.

Chemical Structure and Properties

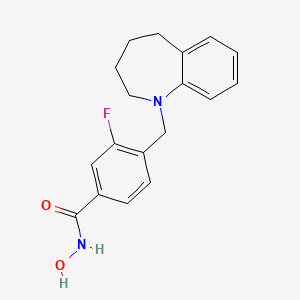

This compound, with the IUPAC name 3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzamide , is a hydroxamic acid derivative. The presence of the hydroxamic acid moiety is crucial for its inhibitory activity, as it chelates the zinc ion in the active site of HDAC enzymes. The fluorinated benzene ring and the tetrahydrobenzo[b]azepine group contribute to the molecule's potency and selectivity for HDAC6.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₉FN₂O₂ | [1] |

| Molecular Weight | 314.36 g/mol | [2] |

| IUPAC Name | 3-fluoro-N-hydroxy-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzamide | [2] |

| SMILES | O=C(NO)c1cc(F)c(CN2CCCCc3c2cccc3)cc1 | MedChemExpress |

| CAS Number | Not explicitly available in search results |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key benzamide intermediate followed by its coupling with a tetrahydrobenzo[b]azepine moiety and subsequent deprotection to yield the final hydroxamic acid. The synthesis route described in the literature is depicted below.[1]

Synthesis Workflow

Caption: A high-level overview of the synthetic workflow for this compound.

Detailed Experimental Protocols

While the primary publication by Mondal et al. (2023) outlines the synthesis, specific experimental details such as precise reagent quantities, reaction times, temperatures, and purification methods are often found in the supplementary information, which was not available in the provided search results. However, based on general synthetic procedures for similar compounds, a plausible experimental protocol is provided below. Researchers should refer to the original publication and its supplementary materials for the exact, validated protocol.

Step 1: Synthesis of Methyl 3-fluoro-4-(bromomethyl)benzoate (Intermediate 1)

This intermediate can be synthesized from commercially available methyl 3-fluoro-4-methylbenzoate via a radical bromination reaction using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride or benzene, under reflux.

Step 2: Synthesis of 2,3,4,5-Tetrahydro-1H-benzo[b]azepine (Intermediate 2)

This heterocyclic amine can be prepared through various established methods, often starting from a suitable ortho-substituted benzene derivative that undergoes cyclization.

Step 3: Coupling of Intermediates 1 and 2 to form Methyl 3-fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoate (Intermediate 3)

Intermediate 1 is reacted with Intermediate 2 in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Step 4: Hydrolysis to 3-Fluoro-4-((2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methyl)benzoic acid (Intermediate 4)

The methyl ester of Intermediate 3 is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or tetrahydrofuran.

Step 5: Formation of this compound (Hydroxamic Acid)

The carboxylic acid (Intermediate 4) is converted to the final hydroxamic acid. This is typically achieved by first activating the carboxylic acid with a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as N,N-Diisopropylethylamine (DIPEA), followed by reaction with hydroxylamine hydrochloride.

Biological Activity and Mechanism of Action

This compound is a highly potent and selective inhibitor of HDAC6. Its inhibitory activity against HDAC6 and its selectivity over other HDAC isoforms are summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Selectivity vs. HDAC1 | Reference |

| HDAC6 | 5.6 | >1000-fold | [2] |

| HDAC1 | >5600 | - | [2] |

The mechanism of action of this compound in the context of Alzheimer's disease is multi-faceted, stemming from the specific inhibition of HDAC6's enzymatic activity. HDAC6 is a cytoplasmic enzyme with key roles in protein quality control, microtubule dynamics, and inflammatory responses.

Key Signaling Pathways Affected by this compound

1. Enhancement of Microtubule Stability: A primary substrate of HDAC6 is α-tubulin. By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, which leads to the stabilization of microtubules. This is particularly relevant in neurodegenerative diseases where microtubule destabilization is a known pathological feature.

2. Modulation of Neuroinflammation: this compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-12p70, and CXCL1, which are implicated in the neuroinflammatory processes of Alzheimer's disease.[2]

3. Reduction of Tau Pathology: The inhibition of HDAC6 by this compound has been observed to significantly reduce the levels of phosphorylated tau (p-tau), a hallmark of Alzheimer's disease.[2]

Signaling Pathway Diagram

Caption: The inhibitory effect of this compound on HDAC6 and its downstream consequences.

Conclusion

This compound is a promising new HDAC6 inhibitor with significant potential for the treatment of Alzheimer's disease. Its potent and selective inhibition of HDAC6 leads to a cascade of beneficial downstream effects, including the stabilization of microtubules, reduction of neuroinflammation, and decreased tau pathology. The synthetic route to this compound is well-defined, allowing for its preparation and further investigation by the scientific community. This technical guide provides a foundational understanding of the chemical and biological properties of this compound, which should facilitate future research and development efforts.

References

The Impact of PB118 on Amyloid-Beta Clearance: A Technical Guide

For Immediate Release

Boston, MA – Researchers have identified a novel small molecule inhibitor, PB118, that demonstrates significant potential in promoting the clearance of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This technical guide provides an in-depth overview of the mechanism of action, experimental validation, and underlying signaling pathways associated with this compound's effects on amyloid-beta clearance, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: HDAC6 Inhibition

This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a cytosolic enzyme that plays a crucial role in various cellular processes, including protein degradation and microtubule dynamics.[1][2][3] In the context of Alzheimer's disease, HDAC6 has been implicated in the pathological accumulation of both amyloid-beta and tau proteins.[2][4] this compound exerts its therapeutic effects by inhibiting the deacetylase activity of HDAC6, leading to a multi-pronged approach to amyloid-beta clearance.[2][3]

Quantitative Analysis of this compound's Efficacy

The efficacy of this compound in promoting amyloid-beta clearance and related cellular activities has been quantified in preclinical studies. The following tables summarize the key quantitative data from experiments conducted on murine microglial BV2 cells and a 3D human neural culture model of Alzheimer's disease.

Table 1: Inhibitory Activity of this compound

| Target | IC50 | Selectivity |

| HDAC6 | 5.6 nM | >1000-fold vs. HDAC1 |

Data sourced from in vitro enzyme inhibition assays.[1]

Table 2: Effect of this compound on Amyloid-Beta Phagocytosis and Levels in BV2 Microglia

| Treatment | Aβ42 Phagocytosis (Relative to Control) | Aβ42/Aβ40 Ratio in Cell Lysate (Relative to Control) |

| Control (Aβ42 only) | 1.0 | 1.0 |

| This compound (100 nM) + Aβ42 | Significant Increase | Significant Decrease |

| This compound (500 nM) + Aβ42 | More Significant Increase | More Significant Decrease |

Quantitative data derived from MSD-4G8 kit-based immunoassays.[5]

Table 3: Effect of this compound on α-Tubulin Acetylation in BV2 Microglia

| Treatment | Acetyl α-Tubulin Expression (Normalized to α-Tubulin) |

| Control | Baseline |

| This compound (100 nM) | Significant Increase |

| This compound (500 nM) | More Significant Increase |

Data obtained from Western blot analysis.[5]

Table 4: Effect of this compound on Cytokine and Chemokine Levels in BV2 Microglia

| Cytokine/Chemokine | Effect of this compound Treatment |

| IL-6 | Significant Reduction |

| IL-12p70 | Significant Reduction |

| KC/GRO (CXCL1) | Significant Reduction |

Cytokine levels were measured in cell culture supernatants.[1]

Table 5: Effect of this compound in a 3D Human Neural Culture Model of Alzheimer's Disease

| Biomarker | Effect of this compound Treatment |

| Phospho-tau (p-tau) Levels | Significant Reduction |

| Aβ42 Generation | Significant Reduction |

Data from analysis of 3D cell culture lysates.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are protocols for key experiments performed to evaluate the impact of this compound.

Cell Culture and Treatment

-

BV2 Microglial Cells: Murine microglial BV2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells were seeded in appropriate culture plates and allowed to adhere overnight. Cells were then treated with varying concentrations of this compound in the presence or absence of aggregated Aβ42 peptides for the specified duration.

Amyloid-Beta Phagocytosis Assay

-

Preparation of Aβ42: Synthetic Aβ42 peptides were prepared to form aggregated species.

-

Cell Treatment: BV2 cells were treated with different concentrations of this compound for a designated pre-incubation period.

-

Aβ42 Addition: Aggregated Aβ42 was added to the cell culture medium and incubated to allow for phagocytosis.

-

Quantification: The amount of internalized Aβ42 was measured using a Meso Scale Discovery (MSD)-4G8 kit-based immunoassay on the cell lysates. The results were quantified using GraphPad Prism software.[5]

Western Blot Immunoassay

-

Cell Lysis: Following treatment with this compound, BV2 cells were lysed to extract total protein.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were probed with primary antibodies against HDAC6, acetyl-α-tubulin, α-tubulin, and β-actin, followed by incubation with corresponding secondary antibodies.

-

Detection and Analysis: Protein bands were visualized using an appropriate detection system, and band intensities were quantified and normalized to loading controls.[5]

Immunocytochemistry

-

Cell Seeding and Treatment: BV2 cells were grown on coverslips and treated with this compound.

-

Fixation and Permeabilization: Cells were fixed with paraformaldehyde and permeabilized with a detergent-based buffer.

-

Staining: Cells were stained with primary antibodies for α-tubulin and acetyl-α-tubulin, followed by fluorescently labeled secondary antibodies. Nuclei were counterstained with DAPI.

-

Imaging: Confocal microscopy was used to capture images of the microtubule network.

-

Analysis: The intensity of acetyl-α-tubulin protein was quantified from the captured images.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in the research on this compound.

Caption: Mechanism of this compound in enhancing amyloid-beta clearance.

Caption: Experimental workflow for the Aβ42 phagocytosis assay.

Caption: Western blot experimental workflow.

References

- 1. This compound | HDAC6 inhibitor. | Probechem Biochemicals [probechem.com]

- 2. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure‐Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]

- 5. researchgate.net [researchgate.net]

PB118: A Novel HDAC6 Inhibitor for the Modulation of Neuroinflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a spectrum of neurodegenerative diseases, including Alzheimer's Disease (AD). The modulation of inflammatory processes within the central nervous system presents a promising therapeutic avenue. PB118, a novel and selective Histone Deacetylase 6 (HDAC6) inhibitor, has emerged as a significant agent in mitigating neuroinflammation. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining experimental protocols for its evaluation. Special emphasis is placed on its role in downregulating pro-inflammatory cytokines and enhancing microglial phagocytosis, positioning this compound as a compelling candidate for further investigation in the context of neuroinflammatory disorders.

Introduction to this compound and its Target: HDAC6

This compound is a potent and highly selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family of enzymes, primarily localized in the cytoplasm, that plays a crucial role in various cellular processes, including protein degradation, cell migration, and microtubule dynamics, by deacetylating non-histone protein substrates such as α-tubulin. In the context of neuroinflammation, HDAC6 activity is implicated in the activation of microglia, the resident immune cells of the central nervous system. Dysregulation of HDAC6 has been associated with the pathology of Alzheimer's Disease, making it a key therapeutic target.

Mechanism of Action in Neuroinflammation

This compound exerts its anti-neuroinflammatory effects through a multi-faceted mechanism centered on the inhibition of HDAC6. The primary consequences of HDAC6 inhibition by this compound in microglia include:

-

Reduction of Pro-inflammatory Cytokine Production: this compound has been demonstrated to significantly decrease the secretion of key pro-inflammatory cytokines from microglia upon inflammatory stimuli.

-

Enhancement of Phagocytosis: By modulating cellular machinery, this compound can enhance the phagocytic capacity of microglia, a critical process for clearing cellular debris and pathological protein aggregates, such as amyloid-beta (Aβ), in the brain.

-

Stabilization of Microtubules: Through the inhibition of HDAC6, this compound increases the acetylation of α-tubulin, leading to the stabilization of the microtubule network. This is crucial for maintaining normal cellular transport and function in neuronal and glial cells.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in modulating key markers of neuroinflammation in the murine microglial BV2 cell line.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated BV2 Microglia

| Cytokine | Treatment Group | Concentration | Mean Cytokine Level (pg/mL) ± SEM | % Reduction vs. LPS Control | p-value |

| IL-6 | DMSO (Control) | - | ~50 | - | - |

| LPS (10 ng/mL) | - | ~1250 | 0% | - | |

| LPS + this compound | 500 nM | ~750 | 40% | <0.05 | |

| LPS + this compound | 1000 nM | ~500 | 60% | <0.05 | |

| KC/GRO (CXCL1) | DMSO (Control) | - | ~200 | - | - |

| LPS (10 ng/mL) | - | ~2000 | 0% | - | |

| LPS + this compound | 500 nM | ~1200 | 40% | <0.05 | |

| LPS + this compound | 1000 nM | ~800 | 60% | <0.05 | |

| IL-12p70 | DMSO (Control) | - | ~100 | - | - |

| LPS (10 ng/mL) | - | ~1000 | 0% | - | |

| LPS + this compound | 500 nM | ~600 | 40% | <0.05 | |

| LPS + this compound | 1000 nM | ~400 | 60% | <0.05 |

Data are approximated from graphical representations in the cited literature and are intended for comparative purposes.

Table 2: Effect of this compound on Phagocytosis in BV2 Microglia

| Treatment Group | Concentration | Phagocytic Activity |

| Vehicle Control | - | Baseline |

| This compound | 250 nM | Increased |

| This compound | 500 nM | Significantly Increased |

| This compound | 1000 nM | Potently Increased |

Specific quantitative fold-change or percentage increase data is not available in the provided search results. The table reflects the qualitative trend observed in preclinical studies.

Signaling Pathways Modulated by this compound

Based on evidence from studies on HDAC6 inhibitors, this compound is proposed to modulate key inflammatory signaling pathways in microglia. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia and is commonly used to induce a neuroinflammatory state in vitro. LPS binds to Toll-like receptor 4 (TLR4) on the microglial cell surface, triggering downstream signaling cascades that lead to the production of pro-inflammatory cytokines. HDAC6 inhibitors have been shown to interfere with these pathways.

Caption: Proposed signaling pathway for this compound's anti-inflammatory action in microglia.

Experimental Protocols

In Vitro Cytokine Reduction Assay in LPS-Stimulated BV2 Microglia

This protocol details the methodology used to quantify the effect of this compound on the secretion of pro-inflammatory cytokines from BV2 microglial cells stimulated with lipopolysaccharide (LPS).

Materials:

-

BV2 murine microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (stock solution in DMSO)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Multi-well cell culture plates (e.g., 24-well)

-

Multiplex immunoassay kit (e.g., MSD V-PLEX) for murine cytokines (IL-6, KC/GRO, IL-12p70)

-

Plate reader compatible with the immunoassay kit

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed BV2 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

-

Treatment:

-

Prepare treatment media containing the desired concentrations of this compound (e.g., 500 nM and 1000 nM) and a final concentration of 10 ng/mL LPS.

-

Include the following control groups:

-

Vehicle control (DMSO)

-

LPS only (10 ng/mL LPS with DMSO)

-

-

Remove the culture medium from the wells and replace it with the prepared treatment and control media.

-

-

Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatants from each well.

-

Cytokine Quantification:

-

Perform the multiplex immunoassay according to the manufacturer's instructions.

-

Briefly, add the collected supernatants to the wells of the pre-coated immunoassay plate.

-

Incubate, wash, and add detection antibodies as per the protocol.

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the concentration of each cytokine in the samples based on the standard curve.

-

Normalize the data and calculate the percentage reduction in cytokine levels in the this compound-treated groups compared to the LPS-only control.

-

Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the observed effects.

-

Caption: Experimental workflow for the in vitro cytokine reduction assay.

Microglial Phagocytosis Assay

This protocol provides a general framework for assessing the effect of this compound on the phagocytic activity of BV2 microglia.

Materials:

-

BV2 murine microglial cells

-

Cell culture reagents as described in 5.1

-

This compound

-

Fluorescently labeled substrate for phagocytosis (e.g., fluorescently labeled Aβ42 peptides, fluorescent microspheres)

-

Phagocytosis inhibitor (e.g., Cytochalasin D) as a negative control

-

Multi-well imaging plates (e.g., 96-well black-walled, clear-bottom)

-

Fluorescence microscope or high-content imaging system

-

DAPI or another nuclear stain

Procedure:

-

Cell Seeding: Seed BV2 cells into 96-well imaging plates and allow them to adhere.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 250 nM, 500 nM, 1000 nM) and a vehicle control for a specified period (e.g., 1-2 hours).

-

Addition of Phagocytic Substrate: Add the fluorescently labeled substrate (e.g., Aβ42 peptides) to the wells.

-

Incubation: Incubate the cells for a sufficient time to allow for phagocytosis (e.g., 1-3 hours).

-

Washing: Gently wash the cells with PBS to remove non-phagocytosed substrate.

-

Fixation and Staining:

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Stain the cell nuclei with DAPI.

-

-

Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.

-

Image Analysis:

-

Quantify the amount of internalized fluorescent substrate per cell or the percentage of phagocytic cells.

-

This can be done by measuring the integrated fluorescence intensity within the cell boundaries (defined by brightfield or a cytoplasmic stain) and normalizing it to the number of cells (counted by DAPI-stained nuclei).

-

-

Data Analysis: Compare the phagocytic activity in this compound-treated cells to the vehicle control.

Caption: Experimental workflow for the microglial phagocytosis assay.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for neuroinflammatory diseases due to its potent and selective inhibition of HDAC6. The preclinical data clearly demonstrate its ability to suppress the production of key pro-inflammatory cytokines and enhance the phagocytic function of microglia. The proposed mechanism of action, involving the modulation of NF-κB and p38 MAPK signaling pathways, provides a solid foundation for its further development.

Future research should focus on:

-

In vivo studies in animal models of neurodegenerative diseases to evaluate the therapeutic efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

-

Detailed investigation into the downstream effects of this compound on microglial polarization (M1 vs. M2 phenotype).

-

Exploration of the potential synergistic effects of this compound with other therapeutic agents targeting different aspects of neurodegeneration.

This technical guide provides a comprehensive overview of the current knowledge on this compound and its role in neuroinflammation, serving as a valuable resource for the scientific community to advance research in this critical area of drug discovery.

The Discovery and Development of PB118: A Potent and Selective HDAC6 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of pathologies, most notably neurodegenerative disorders like Alzheimer's disease, due to its unique cytoplasmic localization and its role in crucial cellular processes such as protein quality control and microtubule dynamics.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of PB118, a novel, potent, and highly selective small molecule inhibitor of HDAC6.[3][4] Developed through a rational, structure-based design approach, this compound has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease by modulating multiple pathological hallmarks of the disease.[5]

Rationale for Targeting HDAC6

HDAC6 is a class IIb histone deacetylase that primarily resides in the cytoplasm and possesses two catalytic domains.[1] Its substrates are predominantly non-histone proteins, with α-tubulin being a key target.[1] By deacetylating α-tubulin, HDAC6 regulates microtubule stability and dynamics, which are essential for intracellular transport.[1] In the context of Alzheimer's disease, HDAC6 is implicated in the aggregation of both amyloid-beta (Aβ) and tau proteins.[3][6] Overexpression of HDAC6 has been observed in the brains of Alzheimer's patients, and its inhibition has been shown to enhance the clearance of Aβ plaques and reduce tau pathology.[2][3] Furthermore, HDAC6 plays a role in regulating neuroinflammation, a critical component of Alzheimer's disease progression.[6] Therefore, the development of selective HDAC6 inhibitors like this compound represents a promising therapeutic strategy to combat this devastating neurodegenerative disease.

Discovery and Medicinal Chemistry of this compound

The discovery of this compound was guided by a structure-based drug design strategy, which leverages the three-dimensional structure of the target protein to design molecules with high affinity and selectivity.[7][8] This approach typically involves computational modeling, such as molecular docking and pharmacophore analysis, to identify key interactions between the inhibitor and the enzyme's active site.[7]

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process, as outlined in the literature.[7] A representative synthetic scheme is depicted below. The synthesis generally starts from commercially available starting materials and employs standard organic chemistry reactions to build the final molecule.[9]

A Generalized Synthetic Scheme for Benzohydroxamic Acid-Based HDAC Inhibitors (as specific details for this compound's synthesis are proprietary):

-

Step 1: Amide Coupling. A carboxylic acid-containing "cap" group is coupled with an amino-linker component using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

-

Step 2: Deprotection. A protecting group on the linker, often a Boc (tert-butyloxycarbonyl) group, is removed under acidic conditions.

-

Step 3: Formation of the Hydroxamic Acid. The deprotected amine is then coupled with a protected hydroxamic acid precursor, followed by a final deprotection step to yield the hydroxamic acid zinc-binding group.

In Vitro Biological Evaluation

This compound has been subjected to a battery of in vitro assays to characterize its potency, selectivity, and mechanism of action.

Enzymatic Activity and Selectivity

This compound is a highly potent inhibitor of HDAC6, with a reported IC50 value of 5.6 nM.[4] Importantly, it exhibits remarkable selectivity for HDAC6 over other HDAC isoforms. For instance, it is over 1000-fold more selective for HDAC6 than for HDAC1.[4] This high degree of selectivity is crucial for minimizing off-target effects and potential toxicity.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |

| HDAC6 | 5.6 | - |

| HDAC1 | >5600 | >1000-fold |

| Other HDAC isoforms | Data not fully available in the public domain | Reported to be >100-fold selective[4] |

Cellular Activity

A key pharmacodynamic marker of HDAC6 inhibition is the increased acetylation of its primary substrate, α-tubulin. Treatment of various cell lines, including the murine microglia cell line BV2, with this compound leads to a significant and dose-dependent increase in the levels of acetylated α-tubulin.[4] This indicates that this compound effectively engages its target in a cellular context and modulates its enzymatic activity.

In the context of Alzheimer's disease, the clearance of Aβ aggregates by microglia is a critical protective mechanism. This compound has been shown to significantly enhance the phagocytosis of Aβ42 protein by BV2 microglia cells.[4][5] This suggests that by inhibiting HDAC6, this compound can boost the brain's natural ability to clear toxic protein aggregates.

Neuroinflammation, mediated by microglia, is a key contributor to the pathology of Alzheimer's disease. This compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated BV2 cells.[4][10]

Table 2: Effect of this compound on Cytokine/Chemokine Levels in LPS-Stimulated BV2 Cells

| Cytokine/Chemokine | Effect of this compound Treatment |

| IL-6 | Significantly Reduced[4] |

| IL-12p70 | Significantly Reduced[4] |

| KC/GRO (CXCL1) | Significantly Reduced[4] |

Hyperphosphorylated tau protein is the main component of neurofibrillary tangles, another hallmark of Alzheimer's disease. In a 3D human neural culture model of the disease, this compound was found to significantly reduce the levels of phosphorylated tau (p-tau).[4]

In Vivo Evaluation

The therapeutic potential of this compound has been further investigated in animal models. A radiolabeled version of the compound, [18F]this compound, has been developed for use in positron emission tomography (PET) imaging to assess its pharmacokinetic properties and target engagement in the brain. These studies have confirmed that this compound can cross the blood-brain barrier and reach its target in the central nervous system.

Table 3: Summary of In Vivo Pharmacokinetic Parameters of a Representative Brain-Penetrant HDAC6 Inhibitor (as specific data for this compound is limited)

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | Data not publicly available | ng/mL |

| Tmax (Time to Cmax) | Data not publicly available | h |

| t1/2 (Half-life) | Data not publicly available | h |

| Brain Uptake | Demonstrated via PET imaging | - |

Experimental Protocols

HDAC6 Enzymatic Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant HDAC6.[11][12]

-

Reagents: Recombinant human HDAC6 enzyme, a fluorogenic HDAC6 substrate (e.g., a Boc-Lys(Ac)-AMC based substrate), assay buffer, developer solution, and the test compound (this compound).

-

Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the HDAC6 enzyme to each well (except for the no-enzyme control). c. Add the diluted this compound or vehicle control to the respective wells and incubate for a defined period. d. Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate. e. Incubate the plate at 37°C for a specified time. f. Stop the reaction and develop the fluorescent signal by adding the developer solution. g. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Aβ Phagocytosis Assay (in BV2 cells)

This assay quantifies the uptake of fluorescently labeled Aβ peptides by microglial cells.[13][14]

-

Reagents: BV2 microglial cells, fluorescently labeled Aβ42 peptides (e.g., HiLyte™ Fluor 488-labeled Aβ42), cell culture medium, and this compound.

-

Procedure: a. Seed BV2 cells in a multi-well plate and allow them to adhere. b. Treat the cells with various concentrations of this compound or vehicle for a predetermined time. c. Add the fluorescently labeled Aβ42 peptides to the wells and incubate to allow for phagocytosis. d. Wash the cells to remove non-internalized Aβ. e. Quantify the internalized Aβ using a fluorescence microplate reader or by flow cytometry.

-

Data Analysis: Compare the fluorescence intensity in this compound-treated cells to that in control cells to determine the effect on phagocytosis.

Western Blotting for Acetylated α-Tubulin and Phospho-Tau

This technique is used to detect and quantify changes in the levels of specific proteins in cell or tissue lysates.[15][16][17]

-

Reagents: Cell or tissue lysates, lysis buffer, primary antibodies (anti-acetylated α-tubulin, anti-phospho-tau, anti-total tau, and a loading control like anti-β-actin), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

-

Procedure: a. Prepare protein lysates from cells or tissues treated with this compound or vehicle. b. Determine the protein concentration of each lysate. c. Separate the proteins by size using SDS-PAGE. d. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). e. Block the membrane to prevent non-specific antibody binding. f. Incubate the membrane with the primary antibody overnight at 4°C. g. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. h. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest to the loading control.

Cold Depolymerization Assay for Microtubule Stability

This assay assesses the ability of a compound to stabilize microtubules against depolymerization induced by cold temperatures.[18][19][20]

-

Reagents: Purified tubulin, polymerization buffer, GTP, and this compound.

-

Procedure: a. Polymerize tubulin into microtubules in the presence of GTP and either this compound or a vehicle control at 37°C. b. Monitor the polymerization by measuring the increase in turbidity (absorbance at 340 nm). c. Once polymerization has reached a plateau, transfer the samples to an ice bath to induce depolymerization. d. Monitor the decrease in turbidity as the microtubules depolymerize.

-

Data Analysis: Compare the rate and extent of depolymerization in the presence of this compound to the control to determine its microtubule-stabilizing effect.

Visualizations

Signaling Pathways

Caption: HDAC6 signaling pathways modulated by this compound in Alzheimer's disease.

Experimental Workflow

Caption: Experimental workflow for the discovery and development of this compound.

Logical Relationships

Caption: Logical relationships of this compound's mechanism of action in Alzheimer's disease.

Conclusion

This compound is a promising, next-generation HDAC6 inhibitor with a well-defined mechanism of action and compelling preclinical data supporting its development for Alzheimer's disease. Its high potency and selectivity, coupled with its ability to modulate multiple key pathological pathways, make it a strong candidate for further investigation. This technical guide provides a comprehensive summary of the discovery and development of this compound, offering valuable insights for researchers and drug developers in the field of neurodegenerative diseases and epigenetic drug discovery.

References

- 1. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone Acetylation Modifiers in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | HDAC6 inhibitor. | Probechem Biochemicals [probechem.com]

- 5. Structure-Based Discovery of A Small Molecule Inhibitor of Histone Deacetylase 6 (HDAC6) that Significantly Reduces Alzheimer's Disease Neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) [mdpi.com]

- 9. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Immune response of BV-2 microglial cells is impacted by peroxisomal beta-oxidation [frontiersin.org]

- 14. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 19. researchgate.net [researchgate.net]

- 20. cherrybiotech.com [cherrybiotech.com]

The Impact of C118P on Microtubule Dynamics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic compound C118P and its active metabolite C118, a novel agent with significant potential in oncology. C118P has demonstrated potent anti-tumor effects by targeting the fundamental cellular machinery of microtubule dynamics. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for replication and further investigation, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Microtubule Destabilization

C118P is a water-soluble prodrug designed for improved bioavailability, which is metabolized in vivo to its active form, C118. The primary mechanism of action of C118 is the inhibition of microtubule polymerization. Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1][2][3] By disrupting microtubule dynamics, C118 exerts a potent cytotoxic effect on rapidly dividing cells, a hallmark of cancer.

Molecular docking studies have revealed that C118 binds to the colchicine-binding site on β-tubulin.[4] This binding event prevents the incorporation of tubulin dimers into growing microtubules, leading to a net depolymerization of the microtubule network.[4] The disruption of the microtubule cytoskeleton has profound downstream consequences, including:

-

Cell Cycle Arrest: The proper formation of the mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during mitosis. By inhibiting microtubule polymerization, C118 prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase.[4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

-

Anti-Angiogenic and Vascular-Disrupting Effects: Microtubules are also crucial for the migration and proliferation of endothelial cells, which are the building blocks of new blood vessels (angiogenesis). C118 has been shown to inhibit angiogenesis and disrupt established vascular networks, thereby cutting off the tumor's blood supply.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on C118P and C118.

| Cell Line | IC50 (nM) for C118 | IC50 (nM) for C118P |

| BEL7402 (Hepatocellular Carcinoma) | Data not available | >1000 |

| SMMC7721 (Hepatocellular Carcinoma) | Data not available | >1000 |

| HUVEC (Human Umbilical Vein Endothelial Cells) | Data not available | >1000 |

Table 1: In Vitro Cytotoxicity of C118 and C118P. The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potency of the compounds across different cell lines. Note: Specific IC50 values for C118 were not provided in the searched literature, and C118P showed low in vitro activity, consistent with its prodrug nature.

| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) |

| BEL7402 | C118P (100 nM) | ~20% | ~60% |

| SMMC7721 | C118P (100 nM) | ~15% | ~55% |

Table 2: Effect of C118P on Cell Cycle Distribution. The data illustrates the significant increase in the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with C118P.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of C118P and C118 on microtubule dynamics and cellular functions.

Tubulin Polymerization Assay

Objective: To determine the direct effect of a compound on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compound (C118) and vehicle control (e.g., DMSO)

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Protocol:

-

Reconstitute purified tubulin in polymerization buffer on ice.

-

Add various concentrations of the test compound (C118) or vehicle control to the wells of a 96-well plate.

-

Add the tubulin solution to each well.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The absorbance is proportional to the amount of polymerized tubulin.

-

Plot absorbance versus time to generate polymerization curves. Calculate the inhibition of polymerization relative to the vehicle control.

Immunofluorescence Microscopy for Microtubule Integrity

Objective: To visualize the effects of a compound on the microtubule network within cells.

Materials:

-

Cells cultured on glass coverslips

-

Test compound (C118P) and vehicle control

-

Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope

Protocol:

-

Treat cells with the desired concentrations of C118P or vehicle for a specified time.

-

Wash the cells with PBS and fix them with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the distribution of cells in different phases of the cell cycle after compound treatment.

Materials:

-

Cells cultured in multi-well plates

-

Test compound (C118P) and vehicle control

-

Trypsin-EDTA

-

PBS

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat cells with C118P or vehicle for the desired duration (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of C118 and a typical experimental workflow for its evaluation.

References

- 1. Microtubule dynamics in the peripheral nervous system: A matter of balance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microtubule Dynamics: an interplay of biochemistry and mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. C118P, a novel microtubule inhibitor with anti-angiogenic and vascular disrupting activities, exerts anti-tumor effects against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PB118 in BV2 Microglial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

PB118 is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), a cytoplasmic enzyme that plays a crucial role in various cellular processes, including protein degradation and microtubule dynamics. In the context of neuroinflammation and neurodegenerative diseases such as Alzheimer's Disease (AD), HDAC6 has emerged as a key therapeutic target. In microglial cells, the resident immune cells of the central nervous system, inhibition of HDAC6 by this compound has been shown to exert beneficial effects by enhancing the clearance of pathological protein aggregates and modulating inflammatory responses. These application notes provide detailed protocols for utilizing this compound in the murine microglial cell line, BV2, a widely used model for studying neuroinflammation.

Mechanism of Action

This compound primarily functions by inhibiting the deacetylase activity of HDAC6. This leads to the hyperacetylation of its substrates, most notably α-tubulin. Increased acetylation of α-tubulin is associated with enhanced microtubule stability and improved intracellular transport. In microglia, this translates to more efficient phagocytosis and clearance of debris, such as amyloid-beta (Aβ) plaques. Furthermore, this compound has been demonstrated to suppress the production of pro-inflammatory cytokines in activated microglia, thereby mitigating neuroinflammatory processes.

Signaling Pathway

The anti-inflammatory effects of this compound in microglia are linked to the modulation of key inflammatory signaling pathways. Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of microglia, primarily through the Toll-like receptor 4 (TLR4). Activation of TLR4 initiates a downstream signaling cascade involving myeloid differentiation primary response 88 (MyD88) and ultimately leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB). NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound, by inhibiting HDAC6, can interfere with this pathway, leading to a reduction in the inflammatory output of activated microglia.

Caption: Signaling pathway of this compound in LPS-stimulated BV2 microglia.

Experimental Protocols

BV2 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the BV2 murine microglial cell line.

-

Materials:

-

BV2 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (0.25%)

-

75 cm² cell culture flasks

-

15 mL conical tubes

-

Hemocytometer or automated cell counter

-

-

Protocol:

-

Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.[1]

-

Cell Thawing: Thaw a cryovial of BV2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium. Transfer the cell suspension to a 75 cm² flask.

-

Cell Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO₂.[1] Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, remove the medium. Wash the cell monolayer with 5 mL of PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium.[1] Centrifuge the cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate at the desired density for experiments or continued culture (split ratio of 1:5 to 1:10 is recommended).[1]

-

This compound Treatment and LPS Stimulation

This protocol describes how to treat BV2 cells with this compound and stimulate them with LPS to induce an inflammatory response.

-

Materials:

-

Plated BV2 cells

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free RPMI-1640 medium

-

Complete growth medium

-

-

Protocol:

-

Cell Seeding: Seed BV2 cells in the appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

This compound Pre-treatment: The following day, replace the medium with fresh serum-free or complete medium containing the desired concentrations of this compound (e.g., 500 nM, 1000 nM).[2] A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

-

LPS Stimulation: Add LPS directly to the wells to a final concentration of 10 ng/mL.

-

Incubation: Co-incubate the cells with this compound and LPS for 24 hours at 37°C and 5% CO₂.

-

Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

-

References

Application of PB118, a Novel HDAC6 Inhibitor, in 3D Human Neural Culture Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction